Predicted Lipophilicity (cLogP) Compared to Des-methyl Analog
The addition of a para-methyl group on one phenyl ring of 2,2,6,6-Tetramethyl-1-[3-(4-methylphenyl)-1-phenylpropoxy]piperidine (C25H35NO) increases the calculated partition coefficient (cLogP) relative to the des-methyl analog 1-(1,3-diphenylpropoxy)-2,2,6,6-tetramethylpiperidine (C24H33NO) [1]. This difference is quantifiable using standard in silico prediction tools.
| Evidence Dimension | Predicted lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 7.2 (+/- 0.5) for C25H35NO |
| Comparator Or Baseline | cLogP ≈ 6.5 (+/- 0.5) for C24H33NO (CAS 124251-79-2) |
| Quantified Difference | ΔcLogP ≈ +0.7 log units |
| Conditions | ALOGPS 2.1 / ChemAxon platform prediction for neutral species at pH 7.4 |
Why This Matters
A higher cLogP value indicates enhanced passive membrane permeability, which is a critical parameter for selecting tool compounds intended for cell-based assays or in vivo studies requiring blood-brain barrier penetration.
- [1] ALOGPS 2.1. Virtual Computational Chemistry Laboratory. Online lipophilicity prediction for C25H35NO and C24H33NO. View Source
